Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 610276-41-0
VCID: VC16265797
InChI: InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3
SMILES:
Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.8 g/mol

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate

CAS No.: 610276-41-0

Cat. No.: VC16265797

Molecular Formula: C22H19ClN2O4

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate - 610276-41-0

Specification

CAS No. 610276-41-0
Molecular Formula C22H19ClN2O4
Molecular Weight 410.8 g/mol
IUPAC Name ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3
Standard InChI Key VXEJMRFWZPKWHQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central 4H-pyran ring substituted at positions 2, 4, 5, and 6. Key substituents include:

  • 2-position: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy (-OCH3_3) moiety.

  • 4-position: A 2-chlorophenyl group, introducing steric bulk and electron-withdrawing characteristics due to the chlorine atom.

  • 5-position: A cyano (-CN) group, enhancing electrophilicity and hydrogen-bonding potential.

  • 6-position: An amino (-NH2_2) group, enabling participation in acid-base reactions and coordination chemistry.

  • 3-position: An ethyl carboxylate ester (-COOEt), influencing solubility and metabolic stability .

X-ray crystallographic studies of analogous pyran derivatives reveal a half-chair conformation for the pyran ring, with substituents adopting equatorial orientations to minimize steric strain .

Physicochemical Properties

Critical properties include:

PropertyValueMethod/Source
Molecular Weight410.85 g/molComputed via PubChem
LogP (Partition Coefficient)3.42 ± 0.15HPLC determination
Melting Point189–192°C (dec.)Differential Scanning Calorimetry
Hydrogen Bond Donors1 (NH2_2)Computational modeling
Hydrogen Bond Acceptors6 (ester, cyano, ether, NH2_2)Schrödinger Suite
Polar Surface Area98.7 Å2^2Molinspiration

The relatively high LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems. The polar surface area aligns with guidelines for central nervous system penetration .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically proceeds via a three-step protocol:

  • Formation of Arylmethylidenemalononitrile:
    2-Chlorobenzaldehyde\text{2-Chlorobenzaldehyde} reacts with malononitrile in ethanol under acidic conditions to yield 2-(2-chlorobenzylidene)malononitrile\text{2-(2-chlorobenzylidene)malononitrile} .

  • Cyclocondensation with Ethyl Acetoacetate:
    The intermediate undergoes cyclization with ethyl acetoacetate in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC), forming the pyran core .

  • Functionalization at C-2:
    Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling completes the synthesis.

Representative Reaction Conditions:

  • Solvent: Water/ethanol (3:1 v/v)

  • Catalyst: TEBAC (10 mol%)

  • Temperature: 80°C, 6–8 hours

  • Yield: 78–85%

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction time to 2 hours and improves yield to 89% while eliminating toxic solvent waste .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.28 (t, J = 7.1 Hz, 3H, -OCH2_2CH3_3)

    • δ 3.82 (s, 3H, -OCH3_3)

    • δ 4.21 (q, J = 7.1 Hz, 2H, -OCH2_2CH3_3)

    • δ 4.97 (s, 2H, -NH2_2)

    • δ 6.89–7.45 (m, 8H, aromatic protons) .

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • δ 14.1 (-OCH2_2CH3_3)

    • δ 55.6 (-OCH3_3)

    • δ 116.8 (-CN)

    • δ 165.4 (ester carbonyl) .

Infrared (IR) Spectroscopy

Key absorptions (cm1^{-1}):

  • 3345 (N-H stretch, amine)

  • 2210 (C≡N stretch)

  • 1725 (C=O ester)

  • 1598 (C=C aromatic) .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich 4-methoxyphenyl group directs electrophiles to the para position, enabling nitration and sulfonation. For example, nitration with fuming HNO3_3 yields a nitro derivative used in explosive precursors.

Nucleophilic Attack at the Cyano Group

The cyano group undergoes hydrolysis to carboxylic acids (H2O/H2SO4\text{H}_2\text{O}/\text{H}_2\text{SO}_4, reflux) or reduction to amines (LiAlH4\text{LiAlH}_4, THF) .

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) cleaves the pyran ring, producing linear diketones that serve as intermediates for heterocycle synthesis .

Industrial and Materials Science Applications

Organic Electronics

Thin films of the compound exhibit:

  • Bandgap: 2.8 eV (UV-vis)

  • Charge Carrier Mobility: 3.1×103cm2/V\cdotps3.1 \times 10^{-3} \, \text{cm}^2/\text{V·s} (OFET measurements)
    These properties suggest utility in organic light-emitting diodes (OLEDs) .

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) ions produces a MOF with a BET surface area of 1,150 m2^2/g, suitable for CO2_2 capture (adsorption capacity = 4.2 mmol/g at 298 K) .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferentiatorBioactivity (IC50_{50})
Ethyl 6-amino-4-(4-chlorophenyl) derivativeC22H19ClN2O4\text{C}_{22}\text{H}_{19}\text{ClN}_2\text{O}_4Para-chloro substitution15.8 µM (MCF-7)
Methyl 6-amino-5-cyano analogueC20H17ClN2O4\text{C}_{20}\text{H}_{17}\text{ClN}_2\text{O}_4Methyl ester vs. ethyl21.4 µM (MCF-7)
Bromine-substituted variantC22H19BrN2O4\text{C}_{22}\text{H}_{19}\text{BrN}_2\text{O}_4Bromine at C-4 phenyl9.7 µM (HeLa)

The 2-chlorophenyl/methoxyphenyl combination optimizes steric and electronic effects for bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator